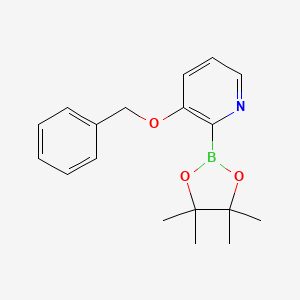
3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: is an organic compound that features a pyridine ring substituted with a benzyloxy group and a boronate ester group. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boronate ester group which can participate in Suzuki-Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Boronate Ester Formation: The boronate ester group is introduced through a reaction between the pyridine derivative and a boronic acid or boronic ester, often under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: The boronate ester group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative. Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl-substituted pyridine derivatives.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Ligand Design: The compound can be used as a ligand in coordination chemistry.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules.
Bioconjugation: The boronate ester group can form reversible covalent bonds with diols, useful in bioconjugation techniques.
Industry:
Materials Science: Used in the synthesis of organic electronic materials.
Catalysis: Employed in the development of new catalytic systems.
作用机制
The mechanism of action of 3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronate ester transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
相似化合物的比较
3-(Benzyloxy)pyridine: Lacks the boronate ester group, limiting its use in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the benzyloxy group, which may affect its reactivity and applications.
Uniqueness: The combination of the benzyloxy group and the boronate ester group in 3-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine provides a unique reactivity profile, making it a versatile reagent in organic synthesis.
属性
分子式 |
C18H22BNO3 |
|---|---|
分子量 |
311.2 g/mol |
IUPAC 名称 |
3-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)16-15(11-8-12-20-16)21-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3 |
InChI 键 |
RWWZRZRNXJFMPO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


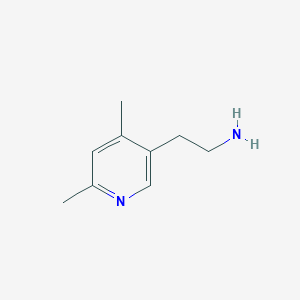


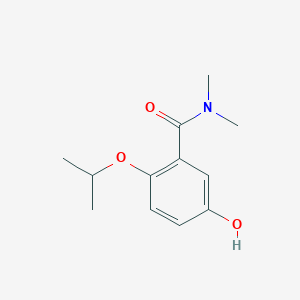

![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
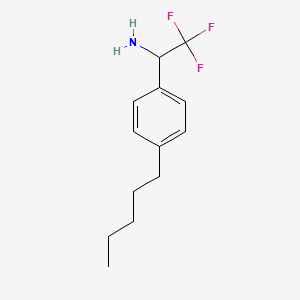

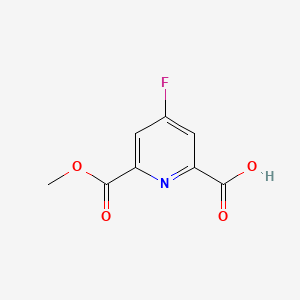
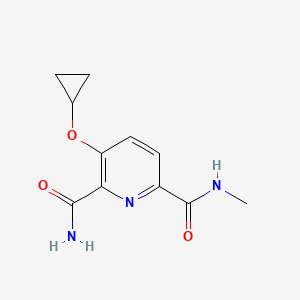
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)



